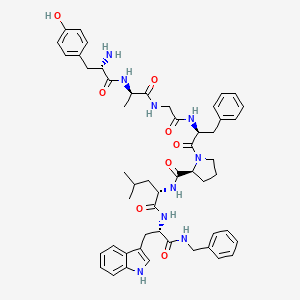

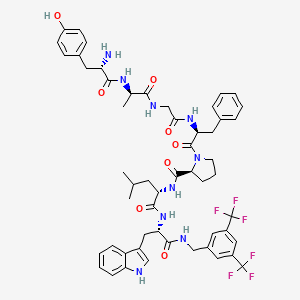

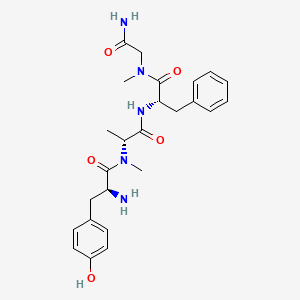

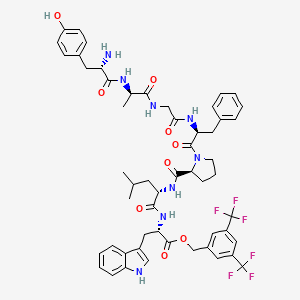

H-Tyr-NMe-D-Ala-Phe-Sar-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

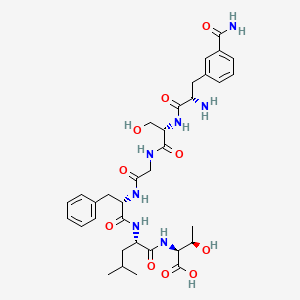

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 est un analogue tétrapeptidique synthétique dérivé de la dermorphine, un peptide opioïde naturel. Ce composé a été étudié pour sa forte affinité de liaison aux récepteurs opioïdes et son potentiel en tant qu'analgésique puissant. Il est particulièrement intéressant en raison de sa capacité à traverser la barrière hémato-encéphalique et de sa résistance à la dégradation enzymatique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Tyr-NMe-D-Ala-Phe-Sar-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés comprennent :

Couplage : Les acides aminés sont couplés à l'aide de réactifs tels que le 1,3-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Méthodes de production industrielle

L'automatisation et les techniques de purification avancées sont souvent utilisées pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le résidu tyrosine, affectant l'activité du composé.

Réduction : Les réactions de réduction peuvent modifier la structure et la fonction du peptide.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont des agents réducteurs typiques.

Substitution : Divers agents alkylants peuvent être utilisés dans des conditions contrôlées pour introduire de nouveaux groupes fonctionnels.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du résidu tyrosine peut conduire à la formation de dityrosine, tandis que la réduction peut entraîner la formation d'analogues peptidiques réduits .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

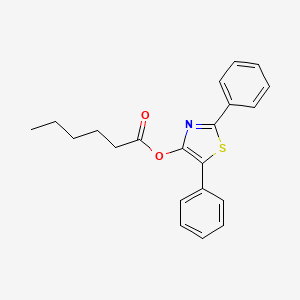

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

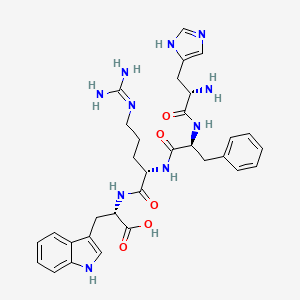

Biologie : Le composé est étudié pour sa capacité à interagir avec les récepteurs opioïdes, fournissant des informations sur les interactions récepteur-ligand.

Médecine : En raison de sa forte affinité de liaison aux récepteurs opioïdes, il est étudié comme analgésique potentiel pour la gestion de la douleur.

Industrie : La stabilité et la biodisponibilité du composé en font un candidat pour le développement de médicaments et les applications pharmaceutiques

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs opioïdes, en particulier au récepteur μ-opioïde. Cette liaison active le récepteur, conduisant à l'inhibition de l'adénylate cyclase et à une diminution des niveaux d'AMP cyclique. Cette cascade aboutit finalement à des effets analgésiques en modulant les voies de signalisation de la douleur dans le système nerveux central .

Applications De Recherche Scientifique

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The compound is studied for its ability to interact with opioid receptors, providing insights into receptor-ligand interactions.

Medicine: Due to its high opioid receptor binding affinity, it is investigated as a potential analgesic for pain management.

Industry: The compound’s stability and bioavailability make it a candidate for drug development and pharmaceutical applications

Mécanisme D'action

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade ultimately results in analgesic effects by modulating pain signaling pathways in the central nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

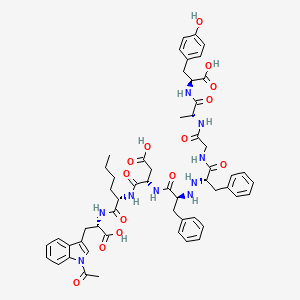

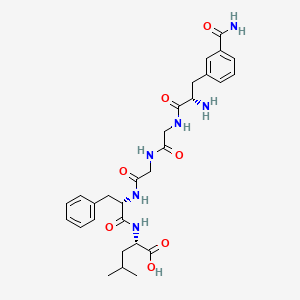

H-Tyr-D-Ala-Phe-Gly-NH2 : Un autre peptide dérivé de la dermorphine avec une forte affinité pour les récepteurs opioïdes.

H-Tyr-D-Arg-Phe-Gly-NH2 : Un dérivé synthétique de la dermorphine présentant des propriétés analgésiques similaires.

H-Dmt-D-Arg-Phe-Lys-NH2 : Un agoniste puissant et sélectif du récepteur μ-opioïde

Unicité

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 est unique en raison de sa N-méthylation, qui améliore sa stabilité et sa résistance à la dégradation enzymatique. Cette modification permet également une meilleure pénétration de la barrière hémato-encéphalique, ce qui en fait un analgésique plus efficace que ses homologues non méthylés .

Propriétés

Formule moléculaire |

C25H33N5O5 |

|---|---|

Poids moléculaire |

483.6 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide |

InChI |

InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33)/t16-,20+,21+/m1/s1 |

Clé InChI |

GRHNSLXBGRDMSP-CZAAIQMYSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)

![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)

![H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2](/img/structure/B10849303.png)